3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate
Overview
Description
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C24H14ClNO7 and its molecular weight is 463.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.0458795 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Characterization
Research has focused on the synthesis and characterization of acrylate polymers containing specific moieties, including those related to the chemical structure of interest. For instance, acrylate monomers with triazine and chalcone moieties have been synthesized and used to prepare polymers through solution polymerization techniques. These studies highlight the polymers' thermal stability, molecular weight, and reactivity ratios, offering insights into their potential applications in materials science (Suresh & Arun, 2022).
Photocrosslinking Studies
The photocrosslinking properties of synthesized polymers have been a significant area of study, with researchers examining the rate of photocrosslinking under UV light. These studies are crucial for developing materials with tailored properties for specific applications, such as coatings or adhesives (Suresh et al., 2016).
Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of polymers and copolymers containing specific functional groups have also been explored. This research includes the synthesis of novel monomers and their copolymerization, aiming to understand the materials' optical and electrochromic properties. Such studies contribute to the development of advanced materials for electronic and optoelectronic devices (Soylemez et al., 2015).
Application in Organic Synthesis
Acrylate compounds have been utilized in organic synthesis, including the preparation of pharmaceuticals like Warfarin and its analogues. The Michael addition reactions facilitated by novel catalysts demonstrate the versatility of acrylate derivatives in synthesizing biologically active compounds (Alonzi et al., 2014).
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] (E)-3-(3-nitrophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO7/c25-19-6-1-2-7-20(19)33-22-14-31-21-13-17(9-10-18(21)24(22)28)32-23(27)11-8-15-4-3-5-16(12-15)26(29)30/h1-14H/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJYXNKQJVHWDM-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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